molecular formula C15H19N3O B7472786 N-(2-adamantyl)pyrazine-2-carboxamide

N-(2-adamantyl)pyrazine-2-carboxamide

Cat. No.: B7472786
M. Wt: 257.33 g/mol
InChI Key: BIDPCLGSTBAZSI-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)pyrazine-2-carboxamide is a synthetic organic compound featuring a pyrazine carboxamide core scaffold substituted with a lipophilic 2-adamantyl group. This structural motif is of significant interest in modern medicinal chemistry, particularly in the design and development of novel small-molecule inhibitors. The adamantyl group is a well-established pharmacophore known to enhance the lipophilicity of drug candidates, which can improve tissue penetration and stability against metabolic degradation . Compounds with this specific structural combination are actively being investigated in pharmaceutical research, with recent patent literature identifying substituted pyrazine-2-carboxamides as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for the treatment of cancer . The mechanism of action for such inhibitors involves targeting intracellular signaling pathways to potentiate the body's immune response against tumors. Furthermore, the structural analogy to pyrazinamide, a first-line antitubercular prodrug, suggests potential applications in antimicrobial research. The incorporation of the adamantane moiety aligns with strategies to develop hybrid molecules against drug-sensitive Mycobacterium tuberculosis strains by enhancing cellular penetration through the bacterium's complex, lipid-rich cell wall . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is supplied as a high-purity solid for use in laboratory settings. N -(2-Adamantyl)pyrazine-2-carboxamide is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

N-(2-adamantyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(13-8-16-1-2-17-13)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h1-2,8-12,14H,3-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDPCLGSTBAZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance antimycobacterial potency .
  • Lipophilicity : Higher log k values correlate with improved activity but may reduce solubility. The adamantyl group (log P ~4–5, estimated) could exceed optimal lipophilicity, risking reduced bioavailability .
  • Substituent Position : 3,4-Disubstitution on aromatic rings improves activity (e.g., 3,4-diCl-benzyl in ), suggesting steric compatibility with mycobacterial targets.

Antimicrobial and Antifungal Activity

Compound Substituent Activity (MIC) Strain Reference
6-Chloro-5-tert-butyl-N-(3,4-diCl-phenyl)pyrazine-2-carboxamide 3,4-diCl-phenyl + Cl MIC = 62.5 µmol/L T. mentagrophytes
N-(2-Methylbenzyl)pyrazine-2-carboxamide 2-methylbenzyl MIC = 7.81 µM (S. aureus) S. aureus

SAR Insights :

  • Halogenation : Chlorine atoms increase antifungal activity but remain less potent than fluconazole .
  • Benzyl vs. Adamantyl : Bulky adamantyl may hinder penetration into fungal cells compared to smaller benzyl groups.

Enzyme Inhibition and Cytotoxicity

  • Acetylcholinesterase (AChE) Inhibition: N-(3-Oxobutanoyl)pyrazine-2-carboxamide derivatives show AChE inhibition, with substituents at positions 4 and 5 of tetrahydropyrimidines critical for activity . Adamantyl’s rigidity might stabilize enzyme interactions but requires empirical validation.
  • Cytotoxicity : Most pyrazinecarboxamides exhibit low cytotoxicity (e.g., SI > 10 in ), though adamantyl’s metabolic stability could further improve therapeutic indices .

Structural and Computational Insights

  • Docking Studies: N-(3,4-Dichlorobenzyl) derivatives form hydrogen bonds with M. tuberculosis enoyl-ACP reductase, a target for adamantyl analogs to explore .
  • Solubility Challenges : Adamantyl’s hydrophobicity may necessitate formulation adjustments, unlike more polar trifluoromethylphenyl derivatives .

Preparation Methods

Synthesis of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. The reaction typically completes within 2–4 hours, yielding the acid chloride as a reactive intermediate. Excess chlorinating agent is removed under reduced pressure to prevent side reactions.

Coupling with 2-Adamantylamine

The acid chloride is dissolved in DCM and slowly added to a solution of 2-adamantylamine and triethylamine (TEA) at 0–5°C. TEA neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. After stirring at room temperature for 12–24 hours, the mixture is washed with saturated Na₂CO₃, extracted with chloroform, and purified via recrystallization from ethanol.

Key Advantages :

  • High atom economy (theoretical yield: 85–92%).

  • Minimal byproducts (only HCl and TEA·HCl).

Limitations :

  • Sensitivity of 2-adamantylamine to moisture.

  • Requires strict anhydrous conditions.

Carbodiimide-Mediated Coupling

For substrates incompatible with acyl chlorides, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) enable direct coupling of pyrazine-2-carboxylic acid with 2-adamantylamine. This method, employed in related adamantane-amide syntheses, avoids the need for acid chloride preparation.

Activation with Hydroxybenzotriazole (HOBt)

A mixture of pyrazine-2-carboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DMF or DCM is stirred at 0°C for 30 minutes to form the active ester. 2-Adamantylamine (1.1 equiv) is then added, and the reaction proceeds at room temperature for 12–18 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography.

Optimization Data :

Reagent SystemSolventTime (h)Yield (%)
EDC/HOBtDMF1878
DCC/HOBtDCM2465

Alternative Activators: CDI and T3P

Carbonyl diimidazole (CDI) and propylphosphonic anhydride (T3P) offer milder activation. CDI reacts with pyrazine-2-carboxylic acid in THF to form an acylimidazole intermediate, which subsequently reacts with 2-adamantylamine at 50°C for 6 hours. T3P-mediated couplings in ethyl acetate achieve yields up to 82% with shorter reaction times (4–6 h).

Solid-Phase Synthesis for High-Throughput Applications

Patents describe solid-phase methodologies for adamantyl amides, enabling parallel synthesis of derivatives. Pyrazine-2-carboxylic acid is anchored to Wang resin via its carboxyl group, followed by on-resin coupling with 2-adamantylamine using EDC/HOBt. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity after HPLC purification.

Advantages :

  • Scalable for combinatorial libraries.

  • Reduced purification steps.

Catalytic Decarboxylative Amination

Emerging methods leverage photoredox/nickel dual catalysis for decarboxylative coupling, though this approach remains experimental for adamantane systems. Pyrazine-2-carboxylic acid and 2-adamantylamine react in the presence of [Ir(ppy)₃] (photocatalyst) and NiCl₂·dtbbpy (nickel catalyst) under blue LED irradiation. While promising for stereocontrolled synthesis, yields are moderate (45–55%).

Structural Characterization and Validation

Critical analytical data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, 1H, pyrazine-H), 8.70 (s, 1H, NH), 2.15–1.85 (m, 15H, adamantyl).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O).

  • X-ray Crystallography : Monoclinic crystal system with N–H···O hydrogen bonds forming zigzag chains.

Challenges and Mitigation Strategies

Isomer Control

The adamantyl group’s rigidity necessitates precise control over regiochemistry. Using purified 2-adamantylamine (≥98%) and low temperatures minimizes 1-adamantyl byproducts.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated reactions but complicate purification. Non-polar solvents (DCM, toluene) favor acyl chloride methods but require rigorous drying.

Scalability

Acyl chloride routes are preferred for large-scale synthesis due to lower reagent costs, whereas solid-phase methods suit milligram-scale diversification .

Q & A

Q. What are the common synthetic routes for N-(2-adamantyl)pyrazine-2-carboxamide?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with 2-adamantylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like HATU or EDCl to generate an active intermediate (e.g., acyl chloride or mixed anhydride) .
  • Amide bond formation : React the activated intermediate with 2-adamantylamine under inert conditions, often in polar aprotic solvents (e.g., DMF or DCM) .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Analytical techniques such as NMR and HRMS validate purity and structure .

Q. How is the purity and structural integrity of this compound confirmed?

  • Chromatography : HPLC or TLC ensures purity by monitoring reaction progress .
  • Spectroscopy : 1^1H/13^13C NMR confirms proton and carbon environments, while HRMS verifies molecular weight .
  • X-ray crystallography : Resolves 3D conformation (if single crystals are obtained) using SHELX refinement .

Advanced Research Questions

Q. What experimental strategies address low yields in the coupling reaction during synthesis?

  • Solvent optimization : Test polar aprotic solvents (DMF, DCM) vs. ethereal solvents (THF) to balance reactivity and solubility .
  • Catalyst screening : Evaluate bases (e.g., DIPEA) and coupling agents (HATU vs. EDCl/HOBt) for efficiency .
  • Temperature control : Perform reactions at 0–25°C to minimize side reactions .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection if steric hindrance from the adamantyl group impedes coupling .

Q. How can discrepancies between computational binding predictions and experimental affinity data be resolved?

  • Force field calibration : Adjust parameters in molecular docking (e.g., AutoDock Vina) to account for adamantyl’s rigidity .
  • Solvation models : Compare implicit (GBSA) vs. explicit solvent simulations to refine binding energy calculations .
  • Conformational sampling : Use molecular dynamics (MD) to explore ligand flexibility and identify low-energy binding poses .

Q. What methods confirm the three-dimensional conformation of this compound in solution and solid states?

  • Solid-state : Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles, torsion angles, and hydrogen-bonding networks .
  • Solution-state : NOESY NMR detects through-space interactions to infer spatial proximity of adamantyl and pyrazine groups .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict optimized geometries and compare with experimental data .

Q. How should researchers design experiments to evaluate biological activity against drug-resistant strains?

  • Minimum inhibitory concentration (MIC) assays : Test against resistant Mycobacterium tuberculosis strains (e.g., H37Rv) with serial dilutions .
  • Synergy studies : Combine with frontline drugs (e.g., rifampicin) to identify additive or synergistic effects .
  • Resistance induction assays : Serial passaging in sub-MIC concentrations to assess propensity for resistance development .

Q. What analytical approaches are used to characterize hydrogen-bonding interactions in crystal structures?

  • SHELXL refinement : Analyze .cif files to measure donor-acceptor distances and angles, ensuring compliance with standard hydrogen-bond criteria (e.g., D–H···A < 3.5 Å) .
  • Mercury software : Visualize packing diagrams and quantify intermolecular interactions (e.g., π–π stacking, H-bond motifs) .
  • Hirshfeld surface analysis : Map intermolecular contacts to identify dominant interaction types (e.g., H-bond vs. van der Waals) .

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